3-Cyclohexylpropanoic acid

Beschreibung

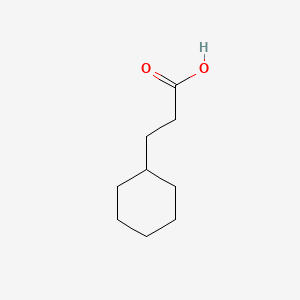

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZLEGIHUQOJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061028 | |

| Record name | Cyclohexanepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-97-3 | |

| Record name | Cyclohexanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanepropanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanepropanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANEPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U36W9HNV6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Cyclohexylpropanoic acid basic properties

An In-Depth Technical Guide to 3-Cyclohexylpropanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexylpropanoic acid (CAS No. 701-97-3), also known as 3-cyclohexanepropionic acid, is a versatile carboxylic acid featuring a cyclohexyl group attached to a propionic acid backbone.[1][2] This unique structure, combining a non-polar cycloaliphatic ring with a polar carboxylic acid function, imparts valuable properties that make it a significant intermediate in diverse fields of chemical synthesis.[1] Its applications range from being a critical building block in the pharmaceutical industry to a precursor in the synthesis of high-performance polymers and specialty fragrances.[1][3][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and analytical characterization, grounded in authoritative technical data to support advanced research and development activities.

Physicochemical and Structural Properties

3-Cyclohexylpropanoic acid is a clear, colorless liquid at room temperature with a melting point just below ambient conditions.[1][2] Its chemical structure enhances both its reactivity as a carboxylic acid and its solubility in organic solvents.[1]

Key Property Data

The essential physicochemical properties of 3-Cyclohexylpropanoic acid are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 701-97-3 | [1][2][5] |

| Molecular Formula | C₉H₁₆O₂ | [1][3] |

| Molecular Weight | 156.22 g/mol | [1][6] |

| Appearance | Clear, colorless liquid | [1][2] |

| Melting Point | 14-17 °C | [1][3][5] |

| Boiling Point | ~275.8 °C | [1] |

| Density | ~0.998 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | ~1.464 | [5] |

| Flash Point | >110 °C | [3][7] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [2][3] |

Structural Identifiers

-

IUPAC Name: 3-cyclohexylpropanoic acid[6]

-

SMILES: O=C(O)CCC1CCCCC1[5]

-

InChI Key: HJZLEGIHUQOJBA-UHFFFAOYSA-N[5]

Synthesis and Manufacturing

The most prevalent and industrially scalable method for synthesizing 3-Cyclohexylpropanoic acid is through the catalytic hydrogenation of cinnamic acid or its esters.[8][9] This process involves the saturation of both the aromatic ring and the alkene double bond of the cinnamic acid precursor.

The general transformation follows a two-step reduction. First, the carbon-carbon double bond of the propenoic acid side chain is reduced. Subsequently, the benzene ring is fully hydrogenated to a cyclohexane ring. This requires robust catalytic systems, often employing ruthenium or rhodium on a carbon support (Ru/C), under elevated temperature and hydrogen pressure.[8][9] A key advantage of this pathway is the high yield and purity of the final product, often exceeding 90% without extensive post-reaction purification.[8]

Synthesis Workflow Diagram

Caption: Catalytic hydrogenation of cinnamic acid to 3-Cyclohexylpropanoic acid.

Detailed Experimental Protocol: Synthesis from Cinnamic Acid

This protocol is adapted from methodologies described in the scientific and patent literature.[8]

-

Reactor Charging: In a high-pressure hydrogenation vessel, charge cinnamic acid (1.0 eq). Add a suitable solvent such as methanol or an alkaline aqueous solution.

-

Catalyst Addition: Add a catalytic amount of 5% Ruthenium on Carbon (Ru/C) (e.g., 0.5-2.0 mol%).

-

System Purge: Seal the reactor and purge the system multiple times with nitrogen followed by hydrogen gas to ensure an inert atmosphere.

-

Hydrogenation: Pressurize the reactor with hydrogen to 0.5–3.5 MPa.[8] Begin agitation and heat the mixture to 120–140 °C.[8]

-

Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake. The reaction is typically complete within 2–8 hours.[8]

-

Cooldown and Filtration: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.

-

Work-up: Concentrate the filtrate under reduced pressure to remove the solvent. If the reaction was run in an alkaline solution, the resulting filtrate is acidified with a strong acid (e.g., HCl) to a pH of 2-3.[8]

-

Isolation: The product, 3-Cyclohexylpropanoic acid, will separate as an oil or can be extracted with a suitable organic solvent (e.g., ethyl acetate). The solvent is then removed in vacuo to yield the final product. Purity is typically ≥99% by GC.[1]

Key Applications and Research Significance

3-Cyclohexylpropanoic acid's value lies in its role as a versatile chemical intermediate.[1][10]

Pharmaceutical Intermediate

The compound serves as a crucial building block in pharmaceutical development.[1]

-

Anticancer Agents: It is used as an intermediate in the synthesis of farnesyltransferase inhibitors, a class of experimental anticancer drugs.[3]

-

Enzyme Modulators: It is a starting material for synthesizing 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives, which are studied for their effects on paraoxonase-1 (PON1), an enzyme linked to organophosphate metabolism and cardiovascular health.[11]

-

Drug Delivery: Research has shown that 3-Cyclohexylpropanoic acid can facilitate the oral delivery of certain drugs, such as cromolyn, by enhancing permeation across biological membranes in rat models.

Polymer and Materials Science

In polymer chemistry, 3-Cyclohexylpropanoic acid is incorporated into specialty polymers to enhance their physical properties.[1] The bulky, saturated cyclohexyl group can improve thermal stability and mechanical strength, making it a valuable monomer for high-performance materials used in advanced coatings and adhesives.[1]

Flavor and Fragrance Industry

A primary commercial use of 3-Cyclohexylpropanoic acid is as a precursor to allyl cyclohexylpropionate, also known as pineapple ester.[3][8][9] This ester is a key component in flavor and fragrance formulations, prized for its strong, sweet, pineapple-like aroma and taste.[9]

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of 3-Cyclohexylpropanoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The ¹H NMR spectrum is characterized by a complex multiplet for the 11 cyclohexyl protons, two distinct triplets for the two methylene (-CH₂-) groups in the propanoic chain, and a broad singlet for the carboxylic acid proton.[12][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight of the compound and its derivatives.

-

Infrared (IR) Spectroscopy: IR analysis will show a characteristic broad absorption for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch at ~1700 cm⁻¹.

Detailed Experimental Protocol: ¹H NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Cyclohexylpropanoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[12]

-

Data Acquisition: Record the ¹H NMR spectrum, typically with 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals.

Expected ¹H NMR Spectrum (in CDCl₃):

-

δ ~11.5-12.0 ppm: (1H, broad singlet) - COOH proton.

-

δ ~2.3 ppm: (2H, triplet) - CH₂ group alpha to the carbonyl.

-

δ ~1.5-1.8 ppm: (7H, multiplet) - CH₂ group beta to the carbonyl and protons on the cyclohexane ring.

-

δ ~0.8-1.3 ppm: (6H, multiplet) - Remaining protons on the cyclohexane ring.

Safety, Handling, and Toxicology

3-Cyclohexylpropanoic acid is classified as an irritant.[3][6]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6] Some reports also include H302 (Harmful if swallowed).[6][11]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory.[11] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapor or mist.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[2] Recommended storage temperature is 0-8 °C.[1] It is incompatible with strong oxidizing agents.[2]

Conclusion

3-Cyclohexylpropanoic acid is a chemical intermediate of significant utility, bridging basic organic synthesis with high-value applications in pharmaceuticals, materials science, and consumer products. Its straightforward synthesis from readily available precursors and its versatile reactivity make it a compound of continuing interest for both academic research and industrial manufacturing. A thorough understanding of its properties, handling requirements, and analytical profile is essential for its safe and effective use in scientific innovation.

References

-

ChemBK. (2024). 3-cyclohexylpropanoic acid. Available at: [Link]

- Google Patents. (2019). CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid.

-

The Good Scents Company. (n.d.). cyclohexane propionic acid, 701-97-3. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 701-97-3 | Product Name : 3-Cyclohexanepropionic Acid. Available at: [Link]

-

Perfumer & Flavorist. (2007). The Synthesis of Allyl-3-Cyclohexylpropionate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69702, Cyclohexanepropanoic acid. Available at: [Link]

-

PubChem. (n.d.). 3-Cyclohexyl-3-hydroxy-2-phenylpropanoic acid. Available at: [Link]

-

Wiley-VCH. (2008). Supporting Information. Available at: [Link]

-

Semantic Scholar. (2013). NMR Spectroscopy in Drug and Natural Product Analysis. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Cyclohexylpropionic acid(701-97-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 3-Cyclohexylpropionic acid, 98+% | Fisher Scientific [fishersci.ca]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cyclohexane propionic acid, 701-97-3 [thegoodscentscompany.com]

- 8. CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid - Google Patents [patents.google.com]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. Cyclohexanepropionic acid | 701-97-3 [chemicalbook.com]

- 11. 3-环己基丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

3-Cyclohexylpropanoic acid CAS number 701-97-3

An In-Depth Technical Guide to 3-Cyclohexylpropanoic Acid (CAS 701-97-3): Properties, Synthesis, and Applications in Modern Research

Abstract

3-Cyclohexylpropanoic acid (CAS 701-97-3), also known as cyclohexanepropionic acid, is a versatile carboxylic acid characterized by a cyclohexyl group attached to a propionic acid backbone. This unique structure imparts favorable properties such as enhanced solubility and reactivity, making it a valuable intermediate in a multitude of scientific and industrial fields.[1] This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, key analytical methodologies, and significant applications. It is intended for researchers, chemists, and drug development professionals who utilize this compound as a critical building block in organic synthesis, from pharmaceuticals and specialty polymers to agrochemicals and fragrances.[1][2][3]

Physicochemical and Spectroscopic Properties

The utility of 3-Cyclohexylpropanoic acid as a synthetic intermediate is fundamentally derived from its distinct physical and chemical characteristics. It exists as a clear, colorless to slightly yellow liquid at room temperature, a property that simplifies its handling and transfer in laboratory settings.[1][4][5] Its molecular structure, combining a non-polar cyclohexyl ring with a polar carboxylic acid group, allows it to serve as a bridge between hydrophobic and hydrophilic moieties in more complex molecules.

Table 1: Key Physicochemical Properties of 3-Cyclohexylpropanoic Acid

| Property | Value | Reference(s) |

| CAS Number | 701-97-3 | [1][2] |

| Molecular Formula | C₉H₁₆O₂ | [1][2][6] |

| Molecular Weight | 156.22 g/mol | [1][6][7] |

| Appearance | Clear, colorless liquid | [1][4][5] |

| Melting Point | 14-17 °C | [1][3][8] |

| Boiling Point | 275.8 - 276.5 °C at 760 mmHg | [1][3][8] |

| Density | 0.912 - 1.006 g/cm³ at 20-25 °C | [1][3][8] |

| Refractive Index (n20/D) | 1.463 - 1.465 | [8][9] |

| Flash Point | >110 °C (>230 °F) | [3][8][9] |

| Water Solubility | Insoluble / 10 g/L (20 °C) | [3][5][8] |

| Synonyms | Cyclohexanepropionic acid, 3-Cyclohexylpropionic acid | [1][2][7] |

Spectroscopic Profile

Accurate characterization is paramount for verifying the identity and purity of 3-Cyclohexylpropanoic acid. The expected spectroscopic data are summarized below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature characteristic signals for the cyclohexyl ring protons, typically in the upfield region (δ 0.8-1.8 ppm), as well as signals for the two methylene groups of the propanoic acid chain (δ ~1.5-2.5 ppm). The acidic proton of the carboxyl group would appear as a broad singlet far downfield (δ >10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for the cyclohexyl carbons, the two aliphatic carbons of the side chain, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (δ >170 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp peak corresponding to the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z = 156. Subsequent fragmentation would likely involve the loss of the carboxyl group and fragmentation of the cyclohexyl ring.

Synthesis and Purification

The most prevalent and industrially relevant synthesis of 3-Cyclohexylpropanoic acid involves the catalytic hydrogenation of cinnamic acid or its esters.[10] This method is highly efficient because it allows for the selective reduction of the alkene double bond without affecting the carboxylic acid functional group or, in the case of starting with cinnamic acid, the phenyl ring which is subsequently hydrogenated under appropriate conditions.[11][12]

Synthetic Pathway Overview

The conversion of cinnamic acid to 3-Cyclohexylpropanoic acid is a two-stage reduction process. First, the exocyclic double bond of cinnamic acid is hydrogenated to form 3-phenylpropanoic acid. Second, the aromatic phenyl ring is fully hydrogenated to the cyclohexyl ring. This can often be achieved in a one-pot synthesis by selecting a robust catalyst and appropriate reaction conditions.

Caption: Synthesis of 3-Cyclohexylpropanoic acid via hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation of Cinnamic Acid

This protocol describes a robust method for synthesizing 3-Cyclohexylpropanoic acid. The choice of a ruthenium-on-carbon (Ru/C) catalyst is strategic, as it is effective for hydrogenating aromatic rings.[10][13]

Reagents and Equipment:

-

Cinnamic Acid (1.0 eq)

-

Ruthenium on Carbon (Ru/C, 5 wt. %) catalyst (e.g., 1-5 mol %)

-

Solvent (e.g., Methanol, Ethanol, or an alkaline solution)

-

Hydrogen Gas (H₂)

-

High-pressure hydrogenation reactor (autoclave)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Hydrochloric Acid (HCl) for acidification

Procedure:

-

Reactor Setup: Charge the high-pressure reactor with cinnamic acid and the chosen solvent. An alkaline solution can be used to first form the cinnamate salt.[13]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Ru/C catalyst to the reaction mixture.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5-3.5 MPa) and begin heating to the target temperature (e.g., 120-140 °C).[13]

-

Reaction Monitoring: Maintain the reaction under these conditions for 2-8 hours.[13] The reaction progress can be monitored by observing the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.

-

Isolation: If the reaction was performed in an organic solvent, concentrate the filtrate using a rotary evaporator. If an alkaline solution was used, the filtrate containing the cinnamate salt is then acidified with HCl to a pH of 2-3, which precipitates the 3-Cyclohexylpropanoic acid.[13]

-

Purification: The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.

Purification and Characterization Workflow

A rigorous post-synthesis workflow is essential to ensure the final product meets the high purity standards (≥99% by GC) required for research and development.[1]

Caption: Post-synthesis purification and quality control workflow.

Key Applications in Research and Development

3-Cyclohexylpropanoic acid is not an end product in itself but rather a crucial starting material or intermediate. Its bifunctional nature—a reactive carboxylic acid handle and a sterically significant, lipophilic cyclohexyl moiety—drives its utility.

Pharmaceutical Intermediate and Building Block

In medicinal chemistry, the introduction of a cyclohexyl group can favorably modulate a drug candidate's properties, such as lipophilicity, metabolic stability, and membrane permeability.[8]

-

Scaffold Synthesis: It serves as a key building block for synthesizing a wide range of pharmaceuticals, particularly those targeting metabolic disorders.[1]

-

Drug Delivery: The compound has been shown to facilitate the oral delivery of other molecules, such as cromolyn, by enhancing permeation across biological membranes in rat models.[8]

-

Derivatization: The carboxylic acid group is readily converted into other functional groups like esters, amides, and acid chlorides, opening up a vast chemical space for drug discovery.[2][8] For instance, it is a precursor for synthesizing 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives and other intermediates like cyclohexanepropanol and cyclohexanepropanenitrile.[8]

Polymer and Materials Science

The compound's structure is leveraged in polymer chemistry to create specialty materials with enhanced characteristics.[1]

-

Monomer/Modifier: It can be incorporated into polymer backbones or used as an additive to improve mechanical strength, thermal stability, and other physical properties, making it valuable for high-performance coatings and adhesives.[1]

Fragrance and Agrochemical Industries

-

Fragrance Precursor: It is a well-known precursor for the synthesis of allyl cyclohexylpropionate, also known as "pineapple ester," a significant component in flavor and fragrance formulations.[3][10][13]

-

Agrochemicals: It is explored as a potential additive in agrochemical formulations to improve the efficacy of herbicides and pesticides.[1]

Safety, Handling, and Storage

Proper handling and storage of 3-Cyclohexylpropanoic acid are essential to ensure laboratory safety and maintain the compound's integrity.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Table 2: GHS Hazard Information

| Hazard Statement | Code | Class | Reference(s) |

| Harmful if swallowed | H302 | Acute toxicity, Oral (Category 4) | [6][7] |

| Causes skin irritation | H315 | Skin irritation (Category 2) | [6][7] |

| Causes serious eye irritation | H319 | Eye irritation (Category 2A) | [6][7] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[4][5]

-

Personal Protection: Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][5][6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][6]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4][5] Storage at 0-8 °C is sometimes recommended.[1][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][15]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

-

Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation occurs, get medical advice.[4][6]

-

Ingestion: If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][5][6]

-

Inhalation: Remove the person from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical aid.[4][5]

Conclusion

3-Cyclohexylpropanoic acid, CAS 701-97-3, is a foundational chemical intermediate whose value is demonstrated across a wide spectrum of applications. Its straightforward synthesis from common starting materials, combined with its versatile chemical handles, makes it an indispensable tool for chemists and researchers. From creating novel pharmaceutical scaffolds with improved pharmacokinetic profiles to engineering advanced polymers and crafting unique fragrances, this compound provides a reliable and effective solution for complex synthetic challenges. A thorough understanding of its properties, handling requirements, and synthetic methodologies, as outlined in this guide, is crucial for leveraging its full potential in scientific innovation.

References

-

Material Safety Data Sheet - Cyclohexanepropionic acid, 99%. Cole-Parmer. [Link]

- A kind of synthetic method of 3- cyclohexylpropionic acid.

-

3-cyclohexylpropanoic acid. ChemBK. [Link]

-

Cyclohexanepropanoic acid | C9H16O2 | CID 69702. PubChem - NIH. [Link]

-

cyclohexane propionic acid, 701-97-3. The Good Scents Company. [Link]

-

SAFETY DATA SHEET - 3-Cyclohexylpropionic acid. Fisher Scientific. [Link]

-

3-Cyclohexanepropionic Acid. Pharmaffiliates. [Link]

-

Safety Data Sheet - 3-Amino-3-cyclohexylpropanoic acid. Angene Chemical. [Link]

-

The Synthesis of Allyl-3-Cyclohexylpropionate. Perfumer & Flavorist. [Link]

-

Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. [Link]

-

Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-( Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com. pubs.acs.org. [Link]

-

Atomically Dispersed Rhodium on TiO2 for Tandem Hydrogenation–H/D Exchange of Cinnamic Acid. MDPI. [Link]

-

Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. aiche.confex.com. [Link]

-

3-cyclohexylpropanoic acid - 701-97-3, C9H16O2, density, melting point, boiling point, structural formula, synthesis. molbase.com. [Link]

-

Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemis. ScienceOpen. [Link]

-

A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. [Link]

-

Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). FooDB. [Link]

-

A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Blumberg Institute. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Cyclohexylpropionic acid, 98+% | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. 3-Cyclohexylpropionic acid(701-97-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclohexanepropionic acid | 701-97-3 [chemicalbook.com]

- 9. cyclohexane propionic acid, 701-97-3 [thegoodscentscompany.com]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 11. chemmethod.com [chemmethod.com]

- 12. nacatsoc.org [nacatsoc.org]

- 13. CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid - Google Patents [patents.google.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Molecular Weight and Physicochemical Characterization of 3-Cyclohexylpropanoic Acid

Abstract

This technical guide provides a comprehensive analysis of 3-Cyclohexylpropanoic acid (CAS No. 701-97-3), a key intermediate in pharmaceutical and polymer synthesis.[1] It details the compound's fundamental physicochemical properties, with a primary focus on the theoretical calculation and empirical verification of its molecular weight. This document outlines validated, step-by-step protocols for molecular weight determination using modern and classical analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and potentiometric titration. The causality behind experimental choices and the integration of self-validating systems within these protocols are explained to ensure scientific rigor. This guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's characteristics for applications in organic synthesis, materials science, and pharmaceutical development.[1][2]

Introduction to 3-Cyclohexylpropanoic Acid

3-Cyclohexylpropanoic acid, also known as 3-cyclohexanepropionic acid, is a saturated fatty acid derivative featuring a cyclohexyl ring attached to a propanoic acid tail. Its unique structure, combining a nonpolar cycloalkane group with a polar carboxylic acid function, imparts valuable properties such as enhanced solubility and reactivity.[1] These characteristics make it a versatile building block in the synthesis of diverse chemical entities, from active pharmaceutical ingredients (APIs) targeting metabolic disorders to high-performance specialty polymers.[1] An accurate understanding of its molecular weight and other physicochemical properties is paramount for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.

Chemical Identity and Structure

The molecular structure of 3-Cyclohexylpropanoic acid is foundational to all its chemical and physical properties. The IUPAC name is 3-cyclohexylpropanoic acid.[3]

Sources

3-Cyclohexylpropanoic acid IUPAC name

<_ _= "The user wants a comprehensive technical guide about 3-Cyclohexylpropanoic acid, using the IUPAC name as the starting point. I have gathered significant information from the initial search to build this guide.

Here's a summary of the information I have and how it maps to the user's request:

-

IUPAC Name & Identity: Confirmed. The IUPAC name is 3-cyclohexylpropanoic acid. Synonyms include 3-Cyclohexylpropionic acid and Cyclohexanepropionic acid. The CAS number is 701-97-3.[1][2][3][4][5][6][7][8][9]

-

Chemical Properties: I have data for Molecular Formula (C9H16O2), Molecular Weight (156.22 g/mol ), Melting Point (14-17 °C), Boiling Point (~276 °C), Density (~0.9-1.0 g/mL), and appearance (clear colorless liquid).[1][2][4][10]

-

Synthesis: I have found that a primary synthesis route is the hydrogenation of cinnamic acid or its esters. I have references mentioning various catalysts like Palladium (Pd/C), Ruthenium (Ru/C), and Rhodium complexes.[11][12][13][14][15][16][17] This provides a solid basis for the "causality behind experimental choices" requirement.

-

Applications: The compound is used as a building block or intermediate in the synthesis of pharmaceuticals (especially for metabolic disorders), agrochemicals, specialty polymers, and fragrances (like allyl cyclohexyl propionate, a pineapple scent).[1][10][11][12][13][18] This directly addresses the "drug development professionals" audience.

-

Analytical Characterization: I have found references to IR and Mass spectra available in the NIST WebBook[8][9]. I can also infer the expected NMR signals based on the structure and general principles of NMR spectroscopy for similar molecules (e.g., propanoic acid[19]). This is sufficient to build the characterization section.

-

Safety Information: I have hazard information (irritant) and handling precautions.[2][10][20]

Plan to complete the request:

-

Structure the Guide: I will create a logical flow:

-

Title: A Comprehensive Technical Guide to 3-Cyclohexylpropanoic Acid (IUPAC: 3-cyclohexylpropanoic acid)

-

1.0 Introduction and Nomenclature: State the IUPAC name, synonyms, CAS number, and structure.

-

2.0 Physicochemical Properties: Present the collected data in a structured table.

-

3.0 Synthesis Pathway: Catalytic Hydrogenation:

-

3.1 Principle: Explain the mechanism of hydrogenating the alkene in cinnamic acid while preserving the carboxylic acid. Discuss the role of catalysts (Pd/C, Ru/C).

-

3.2 Experimental Protocol: Provide a detailed, step-by-step protocol for the synthesis.

-

3.3 Workflow Diagram: Create a Graphviz diagram for the synthesis process.

-

-

4.0 Analytical Characterization and Quality Control:

-

4.1 Principle: Explain how techniques like NMR, IR, and MS are used to confirm the structure and purity. This will be the "self-validating system."

-

4.2 Expected Analytical Data: Create a table summarizing expected IR peaks and NMR chemical shifts.

-

4.3 Workflow Diagram: Create a Graphviz diagram for the analytical workflow.

-

-

5.0 Applications in Research and Development: Elaborate on its use in pharmaceuticals, polymers, and fragrances, citing the sources.

-

6.0 Safety and Handling: Summarize the key safety precautions.

-

7.0 References: Compile a numbered list of all cited sources with titles and clickable URLs.

-

-

Flesh out the content: I will write each section, ensuring a professional, scientific tone. I will explain the why behind steps (e.g., "Palladium on carbon is a widely used catalyst due to its high efficiency and selectivity in reducing carbon-carbon double bonds without affecting the carboxylic acid group under mild conditions.").

-

Create Visualizations: I will write the DOT language scripts for the two required Graphviz diagrams, ensuring they meet all the specified formatting constraints (colors, contrast, width).

-

Cite and Reference: I will add in-text citations [cite:X] to every factual statement and compile the final, formatted reference list.

I have all the necessary components from my initial search. I do not need further searches and can now proceed with generating the complete response. "## A Comprehensive Technical Guide to 3-Cyclohexylpropanoic Acid

Abstract

This technical guide provides an in-depth analysis of 3-Cyclohexylpropanoic acid (CAS No. 701-97-3), a versatile carboxylic acid intermediate. The document begins by establishing its definitive IUPAC nomenclature and structure, followed by a detailed summary of its physicochemical properties. The core of this guide is a thorough examination of a standard synthesis protocol—catalytic hydrogenation of cinnamic acid—elucidating the mechanistic principles and rationale behind catalyst and parameter selection. Furthermore, we present a self-validating analytical workflow for structural confirmation and purity assessment, incorporating spectroscopic methods such as NMR, IR, and Mass Spectrometry. The guide concludes with a survey of its significant applications in the pharmaceutical, polymer, and fragrance industries, alongside essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to synthesize 3-Cyclohexylpropanoic acid as a chemical building block.

IUPAC Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-cyclohexylpropanoic acid [2][7][8]. This name is derived by identifying the longest carbon chain containing the principal functional group (the carboxylic acid), which is a three-carbon "propanoic acid" chain. A cyclohexyl group is attached at the third carbon position (C3) relative to the carboxyl group (C1).

The compound is also commonly known by several synonyms, including 3-Cyclohexylpropionic acid, Cyclohexanepropionic acid, and β-Cyclohexylpropionic acid[1][2][8][9]. Its unique identifier in the Chemical Abstracts Service (CAS) registry is 701-97-3 [1][3][5][6].

Chemical Structure:

Physicochemical Properties

3-Cyclohexylpropanoic acid is a clear, colorless to slightly yellow liquid at room temperature[1][10][20]. Its physical and chemical properties are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 156.22 g/mol | [1][2][5] |

| CAS Number | 701-97-3 | [1][5][6] |

| Appearance | Clear, colorless liquid | [1][20] |

| Melting Point | 14-17 °C | [1][4][10] |

| Boiling Point | ~275-277 °C at 760 mmHg | [1][4][10] |

| Density | ~0.91-1.006 g/mL at 25 °C | [1][4][10] |

| Refractive Index (n20/D) | ~1.464 | [3][10] |

| Solubility | Insoluble in water | [10] |

Synthesis Pathway: Catalytic Hydrogenation of Cinnamic Acid

A prevalent and efficient method for synthesizing 3-Cyclohexylpropanoic acid is through the catalytic hydrogenation of cinnamic acid (3-phenylpropenoic acid). This process involves the reduction of both the aromatic ring and the alkene double bond.

Principle and Mechanistic Rationale

The synthesis relies on heterogeneous catalysis, where a solid catalyst is used in a liquid or gaseous reaction mixture. The overall transformation is a two-step reduction:

-

Alkene Hydrogenation: The carbon-carbon double bond in the propenoic acid side chain is reduced to a single bond.

-

Arene Hydrogenation: The benzene ring is fully saturated to form a cyclohexane ring.

Choice of Catalyst: The selection of the catalyst is paramount for achieving high yield and selectivity.

-

Palladium on Carbon (Pd/C): This is a highly effective catalyst for hydrogenating carbon-carbon double bonds under mild conditions[16]. However, reducing the aromatic ring typically requires more forcing conditions (higher pressure and temperature).

-

Rhodium (Rh) and Ruthenium (Ru): Rhodium and Ruthenium catalysts, often on a carbon support (Ru/C), are particularly adept at hydrogenating aromatic systems[12][14][15]. A patent describes a method using a Ruthenium-carbon catalyst for this specific transformation[11]. The use of Rhodium complexes for hydrogenating cinnamic acid has also been extensively studied[14][15][17].

The causality for choosing a catalyst like Ru/C or a Rhodium complex is its proven efficacy in reducing both the alkene and the aromatic ring in a single process, leading to an efficient synthesis of the desired product[11][12][13].

General Experimental Protocol

This protocol is a representative example based on established chemical principles for catalytic hydrogenation.

Materials:

-

Cinnamic Acid

-

Solvent (e.g., Ethanol, Methanol, or an alkaline solution)[11][16]

-

Catalyst (e.g., 5% Ru/C or Rh/C)

-

Hydrogen Gas (H₂)

-

Acid for workup (e.g., HCl)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Reactor Setup: A high-pressure hydrogenation vessel (autoclave) is charged with cinnamic acid and a suitable solvent (e.g., ethanol).

-

Catalyst Addition: The Ruthenium or Rhodium catalyst (typically 0.3-5% by mass relative to the substrate) is carefully added to the mixture[11].

-

Inerting: The vessel is sealed, and the atmosphere is purged with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen, which can be a catalyst poison and create an explosion hazard with hydrogen.

-

Hydrogenation: The vessel is pressurized with hydrogen gas to the desired pressure and heated. The reaction is stirred vigorously to ensure efficient contact between the reactants, catalyst, and hydrogen gas. The reaction progress is monitored by hydrogen uptake or by sampling and analyzing via TLC or GC.

-

Cooling and Filtration: Once the reaction is complete, the vessel is cooled to room temperature and carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the solid catalyst.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Acidification and Extraction: The resulting residue is dissolved in an alkaline solution and then acidified (e.g., with HCl to pH 2-3) to protonate the carboxylate, causing the 3-Cyclohexylpropanoic acid to precipitate or form an oil[11]. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of 3-Cyclohexylpropanoic acid.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any chemical synthesis. A combination of spectroscopic techniques provides unambiguous structural evidence.

Principle of Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The presence of a broad O-H stretch and a sharp C=O stretch are characteristic of a carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. ¹H NMR shows the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR shows the different types of carbon atoms.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Expected Analytical Data

The following table summarizes the expected spectral data for 3-Cyclohexylpropanoic acid, based on data from the NIST Chemistry WebBook and general spectroscopic principles[8][9][19].

| Technique | Expected Result | Interpretation |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad)~1700 cm⁻¹ (strong, sharp)~2850-2930 cm⁻¹ (strong) | O-H stretch of carboxylic acidC=O stretch of carboxylic acidC-H stretches of cyclohexyl & alkyl chain |

| ¹H NMR | δ ~10-12 ppm (singlet, 1H)δ ~2.3 ppm (triplet, 2H)δ ~0.8-1.8 ppm (multiplets, 13H) | Carboxylic acid proton (-COOH )Protons alpha to carbonyl (-CH₂ COOH)Cyclohexyl and β-CH₂ protons |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 156 | Corresponds to the molecular weight of C₉H₁₆O₂ |

Analytical Workflow Diagram

Caption: Self-validating workflow for analytical characterization.

Applications in Research and Development

3-Cyclohexylpropanoic acid is not typically an end-product but rather a valuable intermediate and building block in several high-value industries.

-

Pharmaceuticals: It serves as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs)[1][10]. Its structure is particularly useful in developing drugs for metabolic disorders, where the cyclohexyl group can enhance lipophilicity and influence drug efficacy[1]. It can also be used to synthesize farnesyl transferase inhibitors, a class of anticancer drugs[10].

-

Fragrance Industry: This acid is a key starting material for synthesizing fragrance esters, most notably allyl cyclohexylpropionate[11][12][13]. This ester is known for its strong, fruity pineapple-like aroma and is widely used in perfumes and flavor compositions[11][12][13].

-

Polymer Chemistry: The compound is incorporated into specialty polymers to improve mechanical properties and thermal stability, making it useful for creating high-performance materials, coatings, and adhesives[1].

-

Agrochemicals: It has been explored as an additive or intermediate in the synthesis of herbicides and pesticides[1].

Safety and Handling

According to aggregated safety data, 3-Cyclohexylpropanoic acid is classified as an irritant.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation[2][10][20]. It may be harmful if swallowed[2].

-

Precautions: Handle with adequate ventilation. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[20]. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents[1][20].

References

- CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid. (2019). Google Patents.

-

3-cyclohexylpropanoic acid - ChemBK. (2024). Retrieved from [Link]

-

Cyclohexanepropanoic acid | C9H16O2. (n.d.). PubChem. Retrieved from [Link]

-

cyclohexane propionic acid, 701-97-3. (n.d.). The Good Scents Company. Retrieved from [Link]

-

3-cyclohexylpropanoic acid - 701-97-3. (2025). Retrieved from [Link]

-

CAS No : 701-97-3 | Product Name : 3-Cyclohexanepropionic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

The Synthesis of Allyl-3-Cyclohexylpropionate. (2016). Perfumer & Flavorist. Retrieved from [Link]

-

The Synthesis of Allyl-3-Cyclohexylpropionate. (n.d.). Perfumer & Flavorist. Retrieved from [Link]

-

Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. (2025). Chemical Methodologies. Retrieved from [Link]

-

Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-( Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com. (n.d.). Retrieved from [Link]

-

Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. (n.d.). Retrieved from [Link]

-

Atomically Dispersed Rhodium on TiO2 for Tandem Hydrogenation–H/D Exchange of Cinnamic Acid. (2022). MDPI. Retrieved from [Link]

-

Cyclohexanepropanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

Cyclohexanepropanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

3-Cyclohexyl-3-hydroxy-2-phenylpropanoic acid | C15H20O3. (n.d.). PubChem. Retrieved from [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cyclohexane propionic acid, 701-97-3 [thegoodscentscompany.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 3-Cyclohexylpropionic acid, 98+% | Fisher Scientific [fishersci.ca]

- 8. Cyclohexanepropanoic acid [webbook.nist.gov]

- 9. Cyclohexanepropanoic acid [webbook.nist.gov]

- 10. chembk.com [chembk.com]

- 11. CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid - Google Patents [patents.google.com]

- 12. perfumerflavorist.com [perfumerflavorist.com]

- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 14. chemmethod.com [chemmethod.com]

- 15. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]

- 16. nacatsoc.org [nacatsoc.org]

- 17. mdpi.com [mdpi.com]

- 18. Cas Landing [thermofisher.com]

- 19. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. 3-Cyclohexylpropionic acid(701-97-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Introduction: The Molecular Architecture and Significance of 3-Cyclohexylpropanoic Acid

An In-Depth Technical Guide to 3-Cyclohexylpropanoic Acid: Properties, Synthesis, and Applications

3-Cyclohexylpropanoic acid (CAS No. 701-97-3), also known as cyclohexanepropanoic acid, is an aliphatic carboxylic acid featuring a cyclohexane ring linked to a propanoic acid moiety.[1] This unique structure, combining a non-polar cyclic alkyl group with a polar carboxylic acid functional group, confers a balance of hydrophobic and hydrophilic properties.[1] This amphiphilicity makes it a valuable intermediate in a multitude of fields, from pharmaceutical development to polymer science and the fragrance industry.[2]

In the realm of drug discovery, its scaffold is utilized as a building block for synthesizing complex molecules with potential therapeutic activities, including those targeting metabolic disorders and farnesyl transferase inhibitors for anticancer applications.[2][3] Its ability to enhance solubility and reactivity makes it a versatile starting material for organic synthesis.[2] This guide provides a comprehensive overview of the core physical and chemical properties of 3-Cyclohexylpropanoic acid, its synthesis and reactivity, key experimental protocols, and its applications for researchers, scientists, and professionals in drug development.

Caption: Chemical structure of 3-Cyclohexylpropanoic acid.

Core Physicochemical Properties

The functional utility of 3-Cyclohexylpropanoic acid is fundamentally governed by its physical and chemical characteristics. These properties are summarized below, providing a foundational dataset for its application in experimental design and chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 701-97-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₆O₂ | [2][3][4][7] |

| Molecular Weight | 156.22 g/mol | [2][4][7] |

| Appearance | Clear, colorless to slightly yellow liquid | [2][4][8] |

| Melting Point | 14-18 °C (57-64 °F) | [2][3][4][6] |

| Boiling Point | 275.8 - 276.5 °C at 760 mmHg | [2][3][6] |

| Density | 0.912 - 1.006 g/mL at 20-25 °C | [2][3][6] |

| Refractive Index (n20/D) | 1.463 - 1.468 | [3][5][6] |

| pKa | ~4.91 at 25 °C | [8][9] |

| Flash Point | 130 °C (266 °F) | [3][10] |

| Solubility | Insoluble in water; Soluble in chloroform and slightly in methanol | [3][4][8] |

| Vapor Pressure | 0.0013 mmHg at 25 °C | [3] |

Predicted Spectroscopic Features

Spectroscopic analysis is critical for structure verification and purity assessment. While publicly available spectra are scarce, the expected features can be reliably predicted from the molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

~11-12 ppm (singlet, 1H) : The acidic proton of the carboxylic acid (–COOH) group, typically a broad singlet.

-

~2.2-2.4 ppm (triplet, 2H) : The methylene protons (–CH₂–) alpha to the carbonyl group.

-

~1.6-1.8 ppm (multiplet, 2H) : The methylene protons (–CH₂–) beta to the carbonyl group.

-

~0.8-1.7 ppm (complex multiplet, 11H) : The overlapping signals from the protons on the cyclohexane ring.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will distinguish the nine carbon atoms.

-

~179-181 ppm : The carbonyl carbon (C=O) of the carboxylic acid.

-

~30-40 ppm : Carbons of the propyl chain and the substituted carbon of the cyclohexane ring.

-

~25-30 ppm : The remaining carbons of the cyclohexane ring.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by the functional groups present.

-

2500-3300 cm⁻¹ (broad) : A very broad absorption due to the O–H stretching of the hydrogen-bonded carboxylic acid.

-

~1710 cm⁻¹ (strong) : A strong, sharp peak corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

-

2850-2930 cm⁻¹ : Strong C–H stretching absorptions from the aliphatic cyclohexane and propyl groups.

-

-

Mass Spectrometry : Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would likely involve the loss of the carboxyl group (•COOH, 45 Da) and fragmentation of the cyclohexane ring. The mass spectra of the methyl ester derivative of 3-cyclohexylpropionic acid has been identified in studies of microbial degradation of cyclohexane.[11][12]

Synthesis and Chemical Reactivity

Synthetic Pathways

A notable synthetic route to 3-Cyclohexylpropionic acid involves the hydrogenation of cinnamic acid. A patented method describes a two-step process where cinnamic acid is first oxidized in an alkaline solution with a silver-carbon catalyst, and the resulting cinnamate solution is then hydrogenated using a Ruthenium-on-carbon (Ru/C) catalyst.[13] This process is efficient, with reported yields exceeding 90% without extensive purification between steps.[13]

Caption: High-level workflow for the synthesis of 3-Cyclohexylpropanoic Acid.

Another common approach involves the esterification of 3-cyclohexylpropionic acid with an alcohol, such as allyl alcohol, using an acid catalyst like p-toluenesulfonic acid to produce fragrance compounds like allyl-3-cyclohexylpropionate.[14]

Core Reactivity

The chemistry of 3-Cyclohexylpropanoic acid is dominated by its carboxylic acid group. It undergoes typical reactions such as:

-

Esterification : Reacts with alcohols in the presence of an acid catalyst to form esters. This is a cornerstone reaction for producing derivatives used in fragrances and as chemical intermediates.[1][14]

-

Reduction : Can be reduced to 3-cyclohexylpropan-1-ol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Acid Halide Formation : Reacts with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-cyclohexylpropanoyl chloride, a more reactive intermediate for acylation reactions.

The compound is stable under normal storage conditions but is incompatible with strong oxidizing agents.[4][15] Upon combustion, it decomposes to produce carbon monoxide and carbon dioxide.[4]

Caption: Key chemical transformations of 3-Cyclohexylpropanoic acid.

Applications in Research and Development

3-Cyclohexylpropanoic acid serves as a versatile building block across several scientific and industrial domains.

-

Pharmaceutical Development : It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structure is incorporated into molecules designed as farnesyl transferase inhibitors, a target for anticancer drugs.[3] It is also used in the development of compounds targeting metabolic disorders, where the cyclohexyl group can modulate lipophilicity and improve pharmacokinetic profiles.[2]

-

Polymer Chemistry : The molecule can be used as a monomer or a modifying agent in the production of specialty polymers, contributing to enhanced thermal stability and mechanical properties in coatings and adhesives.[2]

-

Flavor and Fragrance Industry : It is the precursor to important fragrance esters, most notably allyl cyclohexylpropionate, which is known for its strong, fruity pineapple-like scent.[13][14]

-

Biochemical Research : The compound is used in studies related to fatty acid metabolism and can act as a permeation enhancer for the oral delivery of certain drugs.[2][9]

Experimental Protocol: Synthesis of Ethyl 3-Cyclohexylpropanoate

This protocol details a standard Fischer esterification reaction, a fundamental technique demonstrating the primary reactivity of 3-Cyclohexylpropanoic acid.

Objective: To synthesize Ethyl 3-cyclohexylpropanoate from 3-Cyclohexylpropanoic acid and ethanol.

Materials:

-

3-Cyclohexylpropanoic acid (10.0 g)

-

Absolute Ethanol (50 mL, excess)

-

Concentrated Sulfuric Acid (H₂SO₄, 1 mL, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask (250 mL), condenser, heating mantle, separatory funnel, distillation apparatus

Methodology:

-

Reaction Setup : Combine 10.0 g of 3-Cyclohexylpropanoic acid and 50 mL of absolute ethanol in a 250 mL round-bottom flask.

-

Catalyst Addition : While gently swirling the flask, slowly add 1 mL of concentrated sulfuric acid.

-

Reflux : Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours to drive the reaction to completion.

-

Workup - Neutralization : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.

-

Drying : Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal : Filter off the drying agent and remove the excess ethanol using a rotary evaporator.

-

Purification : The crude ester can be purified by vacuum distillation to yield the final product, Ethyl 3-cyclohexylpropanoate.

Caption: Step-by-step workflow for the synthesis of an ester derivative.

Safety and Handling

3-Cyclohexylpropanoic acid is classified as an irritant and is harmful if swallowed.[7][15]

-

Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[3][4][7] The toxicological properties have not been fully investigated.[4]

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[4][16] A NIOSH/MSHA-approved respirator should be used if workplace conditions warrant.[16]

-

Handling : Use with adequate ventilation in a facility equipped with an eyewash station and safety shower.[16] Wash hands thoroughly after handling. Avoid ingestion and inhalation.[4][16]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][15][16]

Conclusion

3-Cyclohexylpropanoic acid is a functionally rich molecule with a well-defined set of physical and chemical properties. Its hybrid structure provides a versatile platform for chemical synthesis, enabling access to a wide range of derivatives. For professionals in drug development, materials science, and organic synthesis, a thorough understanding of its reactivity, spectral characteristics, and handling requirements is essential for leveraging its full potential as a valuable chemical intermediate.

References

-

3-cyclohexylpropanoic acid - ChemBK. [Link]

-

cyclohexane propionic acid, 701-97-3 - The Good Scents Company. [Link]

-

3-cyclohexylpropanoic acid - 701-97-3, C9H16O2, density, melting point, boiling point, structural formula, synthesis. [Link]

- A kind of synthetic method of 3- cyclohexylpropionic acid - Google P

-

Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem. [Link]

-

Material Safety Data Sheet - Cyclohexanepropionic acid, 99% - Cole-Parmer. [Link]

-

CAS: 701-97-3 - DOSS. [Link]

-

The Synthesis of Allyl-3-Cyclohexylpropionate - Perfumer & Flavorist. [Link]

-

Mass spectra of 3-cyclohexylpropionic acid methyl ester, and... - ResearchGate. [Link]

-

| Mass spectra of 3-cyclohexylpropionic acid methyl ester, and... | Download Scientific Diagram - ResearchGate. [Link]

Sources

- 1. CAS 701-97-3: Cyclohexanepropanoic acid | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 3-Cyclohexylpropionic acid(701-97-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. cyclohexane propionic acid, 701-97-3 [thegoodscentscompany.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 701-97-3 CAS MSDS (Cyclohexanepropionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Cyclohexanepropionic acid | 701-97-3 [chemicalbook.com]

- 10. DOSS [doss.turi.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid - Google Patents [patents.google.com]

- 14. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

3-Cyclohexylpropanoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Cyclohexylpropanoic Acid in Organic Solvents

Introduction

3-Cyclohexylpropanoic acid (CAS No. 701-97-3) is a versatile carboxylic acid characterized by a unique molecular structure that combines a nonpolar cyclohexyl ring with a polar propanoic acid moiety. This amphiphilic nature makes it a valuable intermediate in diverse fields, including pharmaceutical development, polymer chemistry, and the flavor and fragrance industry[1]. Its utility as a building block for active pharmaceutical ingredients (APIs), a modifier for high-performance polymers, and a precursor for specialty esters hinges on its solubility characteristics[1][2]. Understanding and predicting its solubility in various organic solvents is paramount for process design, reaction optimization, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility of 3-cyclohexylpropanoic acid. It delves into the underlying physicochemical principles governing its solubility, presents available data, outlines a robust experimental protocol for its determination, and introduces predictive models for solubility estimation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Properties of 3-Cyclohexylpropanoic Acid

The solubility of a compound is intrinsically linked to its physical and chemical properties. 3-Cyclohexylpropanoic acid is a clear, colorless liquid at room temperature with a low melting point[1][3][4]. Its structure, featuring a saturated aliphatic ring and a short-chain carboxylic acid, dictates its interaction with solvent molecules.

The molecule's structure can be visualized as having two distinct regions: a hydrophobic (lipophilic) cyclohexyl group and a hydrophilic (polar) carboxylic acid head. This duality is the primary determinant of its solubility profile.

Caption: Molecular structure highlighting the hydrophobic and hydrophilic regions.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Cyclohexylpropanoic Acid

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₉H₁₆O₂ | [1][3] |

| Molecular Weight | 156.22 g/mol | [5][6] |

| Appearance | Clear, colorless liquid | [1][4] |

| Melting Point | 14-18 °C | [3][4] |

| Boiling Point | ~276 °C at 760 mmHg | [2][3][5] |

| Density | ~0.998 g/mL at 20-25 °C | [3][5] |

| Refractive Index | ~1.464 at 20 °C | [3][7] |

| Flash Point | ~130 °C | [2][5] |

| pKa | ~4.79 | [4] |

| Water Solubility | 249 mg/L to 10 g/L at 25 °C (estimated/reported) |[5][7] |

Note: The wide range in reported water solubility suggests potential variability in experimental conditions or estimation methods.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a function of the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive framework.

-

Polarity and Hydrogen Bonding : The carboxylic acid group (–COOH) is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen)[8][9]. This allows 3-cyclohexylpropanoic acid to interact favorably with polar protic solvents (e.g., alcohols like ethanol) and polar aprotic solvents (e.g., ketones like acetone). Carboxylic acids with fewer than five carbon atoms are typically miscible with water; as the carbon chain length increases, the nonpolar character dominates, reducing water solubility[10][11]. With a total of nine carbons, the large nonpolar cyclohexyl group in 3-cyclohexylpropanoic acid significantly curtails its solubility in water compared to shorter-chain acids[11].

-

Van der Waals Forces : The nonpolar cyclohexyl ring and the ethyl chain primarily interact through weaker London dispersion forces. These forces are dominant when dissolving in nonpolar or weakly polar solvents like hexane, toluene, or diethyl ether. The large, nonpolar surface area of the cyclohexyl group promotes solubility in these lipophilic solvents.

-

Acid-Base Chemistry : As a carboxylic acid, 3-cyclohexylpropanoic acid will react with basic solutions to form a salt[12]. For instance, it is expected to be highly soluble in aqueous solutions of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) through the formation of the water-soluble sodium 3-cyclohexylpropanoate salt[13]. This property is often exploited in extraction and purification processes.

Given its structure, 3-cyclohexylpropanoic acid is expected to exhibit good solubility in a broad range of organic solvents, from polar alcohols to nonpolar hydrocarbons, but limited solubility in water.

Solubility Data

Quantitative solubility data for 3-cyclohexylpropanoic acid in various organic solvents is not extensively published in readily available literature. Most sources confirm its qualitative solubility in common organic solvents like alcohols and ethers[14]. The available quantitative data primarily focuses on its solubility in water, which is reported with some variation[5][7].

Table 2: Solubility of 3-Cyclohexylpropanoic Acid

| Solvent | Solvent Type | Temperature (°C) | Solubility | Reference(s) |

|---|---|---|---|---|

| Water | Polar Protic | 25 | 10 g/L | [5] |

| Water | Polar Protic | 25 | 249 mg/L (estimated) | [7] |

| Alcohols | Polar Protic | Not specified | Soluble (Qualitative) | [14] |

| Ethers | Polar Aprotic | Not specified | Soluble (Qualitative) | [14] |

| Benzene | Nonpolar | Not specified | Soluble (Qualitative) | [14] |

| Hexane | Nonpolar | Not specified | Expected to be soluble | - |

| Acetone | Polar Aprotic | Not specified | Expected to be soluble | - |

The lack of comprehensive public data underscores the necessity for experimental determination, especially when precise concentrations are required for process development or formulation.

Experimental Determination of Solubility

For drug development and process chemistry, precise solubility data is crucial. The isothermal equilibrium method is the gold standard for determining the solubility of a compound in a solvent at a specific temperature. The following protocol provides a self-validating system for accurate measurement.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

-

Agitation and Equilibrium: Sufficient agitation and time are required to ensure the solution reaches true thermodynamic equilibrium, preventing measurements on a supersaturated or unsaturated solution.

-

Phase Separation: Clear separation of the solid and liquid phases is essential to avoid analyzing undissolved solute, which would falsely inflate the solubility value. Centrifugation is a reliable method for this.

-

Quantitative Analysis: A validated, specific, and sensitive analytical method (e.g., HPLC, GC, or titration) is required to accurately determine the concentration of the solute in the saturated solution.

Protocol: Isothermal Equilibrium Solubility Determination

-

Preparation: Add an excess amount of 3-cyclohexylpropanoic acid to a known volume or mass of the selected organic solvent in a sealed, thermostable vial. The excess solid is crucial to ensure saturation is reached and maintained.

-

Equilibration: Place the vial in a constant-temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary time-course studies can validate the minimum time required.

-

Phase Separation: After equilibration, cease agitation and allow the vial to rest in the temperature bath for several hours (e.g., 2-4 hours) to allow excess solid to settle. To ensure complete separation, centrifuge the vial at the same constant temperature.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution). Be cautious not to disturb the solid phase at the bottom.

-

Dilution and Analysis: Accurately weigh or measure the volume of the aliquot and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or a simple acid-base titration if the solvent system permits.

-

Calculation: Calculate the original concentration of 3-cyclohexylpropanoic acid in the saturated solution based on the dilution factor and the measured concentration. Express the solubility in desired units (e.g., mg/mL, mol/L).

Caption: Workflow for Experimental Solubility Determination.

Predictive Models for Solubility Estimation

In the absence of experimental data, particularly during early-stage development, computational models can provide valuable solubility estimates. Group contribution methods, such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model, are particularly useful[15].

The UNIFAC model predicts activity coefficients in non-ideal mixtures based on the functional groups present on the molecules[15][16]. The molecule is broken down into its constituent functional groups (e.g., CH₂, CH, COOH), and the solubility is calculated from the interactions between these groups[16]. Various modifications and parameter sets for the UNIFAC model have been developed over the years to improve its accuracy for specific classes of compounds, including pharmaceuticals and carboxylic acids[17][18][19]. While these predictions may not be as accurate as experimental data, they are invaluable for solvent screening and guiding experimental work[17].

Conclusion

3-Cyclohexylpropanoic acid possesses a balanced amphiphilic character, suggesting broad solubility in common organic solvents while having limited solubility in water. The interplay between its polar carboxylic acid head and its nonpolar cyclohexyl tail governs its interactions with different solvent classes. While qualitative data supports its solubility in alcohols and ethers, a significant lack of quantitative data in the public domain necessitates rigorous experimental determination for any application requiring precise concentration knowledge. The isothermal equilibrium method provides a reliable pathway to obtain this crucial data. For preliminary screening and in silico studies, predictive models like UNIFAC offer a powerful tool to estimate solubility and guide solvent selection.

References

-

3-cyclohexylpropanoic acid. ChemBK.[Link]

-

cyclohexane propionic acid, 701-97-3. The Good Scents Company.[Link]

-